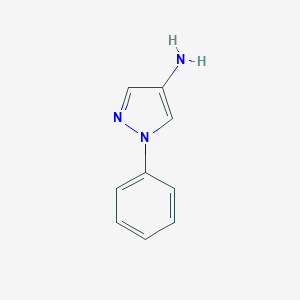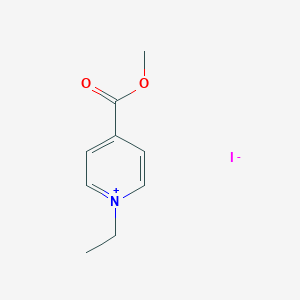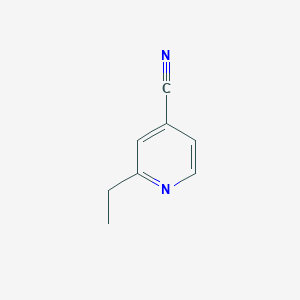
1-Phenyl-1H-pyrazol-4-amine
Overview
Description
1-Phenyl-1H-pyrazol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Ketene Aminal Derivatives : A method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) using 1-phenyl-1H-pyrazol-4-amine was developed. This approach is efficient, environmentally friendly, and suitable for large-scale synthesis. These compounds show promise in drug discovery (Yu et al., 2013).
Synthesis of Azo Schiff Bases : this compound was used to synthesize new azo Schiff bases with potential applications in spectroscopic and theoretical investigations. These compounds' properties vary based on different solvents and pH values, which could be beneficial for various applications (Özkınalı et al., 2018).
Understanding Reductive Cyclization in Pyrazole Derivatives : Studies on pyrazole derivatives, including this compound, helped understand the impact of intramolecular hydrogen bonding on their reactivity, which is crucial for designing efficient synthetic pathways (Szlachcic et al., 2020).
Synthesis of Biologically Active Naphthyl Derivatives : this compound was used to synthesize biologically active pyrazole clubbed imino naphthyl derivatives, showing promise in antibacterial, antifungal, and antituberculosis studies. Molecular docking studies support their potential biological activities (Sandhya et al., 2021).
One-Pot Synthesis of Novel 1H-furo[2,3-c]pyrazole-4-amine Derivatives : This compound was synthesized using a catalyst-free, environmentally friendly protocol. It has potential applications in pharmaceutical and chemical industries due to its high yield and good purity (Noruzian et al., 2019).
Synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides : These derivatives exhibit anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, highlighting their potential in medicinal applications (Menozzi et al., 1993).
Theoretical Analysis of Pyrazolo[3,4-d]pyrimidin-4-amines : Theoretical explorations of this compound derivatives provided insights into their molecular structure and vibrational frequencies, which are crucial for understanding their reactivity and potential applications (Shukla et al., 2015).
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazol-4-amine primarily targets the VEGFR-2 enzyme . VEGFR-2 plays a crucial role in tumor growth, angiogenesis, and metastasis, making it a prospective target for cancer treatment .
Mode of Action
The compound interacts with its target, the VEGFR-2 enzyme, inhibiting its activity . This interaction results in changes at the molecular level, affecting the enzyme’s function and leading to a decrease in tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for tumor growth and metastasis . By inhibiting this pathway, the compound can potentially slow down or stop the growth and spread of cancer cells .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and metastasis . By targeting and inhibiting VEGFR-2, the compound can disrupt the angiogenesis pathway, leading to a decrease in tumor growth and spread .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH levels, temperature, and the presence of other molecules or drugs . .
Safety and Hazards
The safety information for 1-Phenyl-1H-pyrazol-4-amine indicates that it is harmful. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into the development of new synthetic techniques and biological activity related to pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been known to interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to have cytotoxic effects on several human cell lines
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 305.4±15.0 C at 760 mmHg and a melting point of 104-105 C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
The effects of different dosages of 1-Phenyl-1H-pyrazol-4-amine in animal models have not been extensively studied. Some pyrazole derivatives have been shown to have anti-nociceptive and anti-inflammatory effects in mice
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic processes
Properties
IUPAC Name |
1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOEBMQOZOEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150178 | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-53-6 | |
| Record name | 1-Phenyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)



![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)




